molecular formula C8H5FINO4 B12847171 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid

Cat. No.: B12847171
M. Wt: 325.03 g/mol
InChI Key: VSTJLTHIVXFYRT-UHFFFAOYSA-N
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Description

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is an organic compound with the molecular formula C8H5FINO4 It is a derivative of acetic acid, where the phenyl ring is substituted with fluoro, iodo, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-iodophenylacetic acid, followed by purification steps to isolate the desired product. The reaction conditions often require controlled temperatures and the use of strong acids like sulfuric acid or nitric acid to facilitate the nitration process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The fluoro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-(4-Fluoro-2-iodo-5-aminophenyl)acetic acid.

Scientific Research Applications

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid involves its interaction with specific molecular targets. The presence of the fluoro, iodo, and nitro groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluoro-3-nitrophenyl)acetic acid
  • 2-(4,5-Difluoro-2-nitrophenyl)acetic acid
  • Acetic acid, (2-fluoro-5-nitrophenyl)methyl ester

Uniqueness

2-(4-Fluoro-2-iodo-5-nitrophenyl)acetic acid is unique due to the presence of both fluoro and iodo substituents on the phenyl ring, which can significantly affect its chemical reactivity and potential applications. The combination of these substituents makes it a valuable compound for specific synthetic and research purposes.

Properties

Molecular Formula

C8H5FINO4

Molecular Weight

325.03 g/mol

IUPAC Name

2-(4-fluoro-2-iodo-5-nitrophenyl)acetic acid

InChI

InChI=1S/C8H5FINO4/c9-5-3-6(10)4(2-8(12)13)1-7(5)11(14)15/h1,3H,2H2,(H,12,13)

InChI Key

VSTJLTHIVXFYRT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)I)CC(=O)O

Origin of Product

United States

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